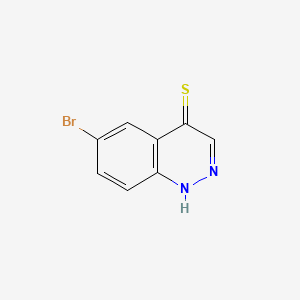

6-Bromo-4-cinnolinethiol

Description

6-Bromo-4-cinnolinethiol is a brominated cinnoline derivative featuring a thiol (-SH) functional group at the 4-position and a bromine atom at the 6-position. Cinnoline, a bicyclic heteroaromatic compound with two nitrogen atoms, serves as the core structure.

Properties

IUPAC Name |

6-bromo-1H-cinnoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPZTUQPQJQHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=S)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231910 | |

| Record name | 6-Bromo-4-cinnolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-78-8 | |

| Record name | 6-Bromo-4-cinnolinethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC114063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-4-cinnolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-cinnolinethiol typically involves the bromination of cinnoline derivatives followed by thiolation. One common method includes the bromination of 4-cinnolinethiol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-cinnolinethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles like amines or alkoxides under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alkoxides, palladium catalysts for cross-coupling reactions

Major Products Formed:

Oxidation: Disulfides, sulfonic acids

Reduction: 4-cinnolinethiol

Substitution: Various substituted cinnolinethiol derivatives

Scientific Research Applications

6-Bromo-4-cinnolinethiol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the preparation of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-4-cinnolinethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

6-Bromo-4-methoxyindole

6-Bromo-4-chloro-3-nitroquinoline

- Core Structure: Quinoline (benzopyridine) with bromine at position 6, chlorine at position 4, and nitro (-NO₂) at position 3.

- Molecular Weight : 287.49 g/mol .

- Key Differences: The nitro group introduces strong electron-withdrawing effects, enhancing stability but reducing nucleophilicity compared to the thiol group. Quinoline’s single nitrogen in the pyridine ring differs from cinnoline’s dual nitrogen atoms, influencing aromaticity and reactivity.

6-Bromo-4-hydroxy-2-methylquinoline

- Core Structure: Quinoline with bromine at position 6, hydroxyl (-OH) at position 4, and methyl (-CH₃) at position 2.

- Molecular Weight: Estimated ~252.09 g/mol (based on C₁₁H₉BrNO formula).

- Key Differences: The hydroxyl group enables hydrogen bonding, while the thiol in this compound offers stronger acidity (pKa ~6–8 for -SH vs. ~10 for -OH). Methyl substitution at position 2 sterically hinders interactions compared to the unsubstituted cinnoline derivative .

Data Table: Comparative Properties

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Cinnoline | 6-Br, 4-SH | ~242.09 (estimated) | Thiol, Bromine |

| 6-Bromo-4-methoxyindole | Indole | 6-Br, 4-OCH₃ | 226.07 | Methoxy, Bromine |

| 6-Bromo-4-chloro-3-nitroquinoline | Quinoline | 6-Br, 4-Cl, 3-NO₂ | 287.49 | Nitro, Chlorine, Bromine |

| 6-Bromo-4-hydroxy-2-methylquinoline | Quinoline | 6-Br, 4-OH, 2-CH₃ | ~252.09 (estimated) | Hydroxyl, Bromine, Methyl |

Research Findings and Limitations

- Reactivity: Thiol-containing compounds like this compound are prone to oxidation, forming disulfide bonds, unlike methoxy or hydroxyl analogs .

- Solubility: Thiol groups enhance solubility in polar aprotic solvents (e.g., DMSO), whereas methoxy or nitro groups favor chloroform or methanol .

Limitations: Direct data on this compound is absent in the provided evidence.

Biological Activity

6-Bromo-4-cinnolinethiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the synthesis, characterization, and biological activity of this compound, highlighting relevant case studies and research findings.

- Molecular Formula : C8H6BrN2S

- Molecular Weight : 232.11 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

Synthesis

The synthesis of this compound typically involves the bromination of cinnolin derivatives followed by thiolation. The general synthetic route can be summarized as follows:

- Bromination : Cinnoline is treated with bromine in an organic solvent to introduce the bromine atom at the 6-position.

- Thiolation : The resulting bromocinnoline is reacted with a thiol compound in the presence of a base to form this compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound showed a dose-dependent response, with lower MIC values indicating higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity, particularly against HIV. A study reported that it inhibits HIV-1 integrase with an IC50 value of 15 µM, suggesting it could serve as a lead compound for the development of new antiviral agents .

Study on Antimicrobial Efficacy

A recent investigation focused on the synthesis and antimicrobial activity of various substituted cinnolin derivatives, including this compound. The study found that modifications at the thiol group significantly enhanced antimicrobial efficacy, leading to compounds with MIC values as low as 16 µg/mL against resistant bacterial strains .

HIV Integrase Inhibition

Research conducted by Zhang et al. (2020) demonstrated that this compound effectively inhibits HIV integrase activity in vitro. The study utilized enzyme assays and molecular docking simulations to elucidate the binding interactions between the compound and the integrase enzyme, revealing critical binding sites that could be targeted for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.